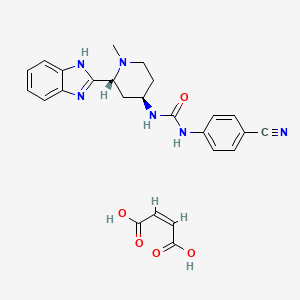
Maleato de Glasdegib
Descripción general
Descripción
Glasdegib maleate, also known as DAURISMO™, is a hedgehog pathway inhibitor . It is formulated with the maleate salt of glasdegib . The molecular formula for glasdegib maleate is C25H26N6O5 . The molecular weight for glasdegib maleate is 490.51 Daltons . The chemical name of glasdegib maleate is 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate . Glasdegib maleate is a white to pale colored powder with pKa values of 1.7 and 6.1 . The aqueous solubility of glasdegib maleate is 1.7 mg/mL .
Molecular Structure Analysis
The molecular structure of Glasdegib maleate was revealed through 15N ssNMR and single-crystal X-ray diffraction . The obtained crystals of Glasdegib dimaleate exist in double-salt form . This is a surprising finding based on the pKa values for Glasdegib and maleic acid .
Chemical Reactions Analysis
Glasdegib is predominantly metabolized by the cytochrome P450 (CYP)3A4 pathway, with minor contributions by CYP2C8 and UGT1A9 . The role of CYP3A4 in the clearance of Glasdegib has been confirmed with clinical drug–drug interaction (DDI) studies following the coadministration of Glasdegib with the strong CYP3A4 inhibitor ketoconazole and the strong inducer rifampin .
Physical And Chemical Properties Analysis
Glasdegib maleate is a white to pale colored powder with pKa values of 1.7 and 6.1 . The aqueous solubility of Glasdegib maleate is 1.7 mg/mL .
Aplicaciones Científicas De Investigación
Tratamiento de la Leucemia Mieloide Aguda (LMA)
El maleato de Glasdegib es un medicamento recientemente aprobado para el tratamiento de la leucemia mieloide aguda (LMA) {svg_1} {svg_2}. Se dirige a las células cancerosas mediante la inhibición del receptor de erizo sónico alisado (SMO), una proteína transmembrana involucrada en la cascada de señalización de erizo (Hh) {svg_3}. La señalización aberrante de Hh es una de las principales patofisiologías de la LMA, con sobreexpresión o activación constitutiva observada de SMO {svg_4}.
Terapia Combinada para la LMA
La eficacia del this compound como monoterapia es limitada. Sin embargo, el ensayo histórico de fase 2 Bright AML 1003 mostró una supervivencia general y una respuesta completa superiores cuando Glasdegib se combinó con citarabina de dosis baja {svg_5}.
Tratamiento de la LMA de Nuevo Diagnóstico
El this compound se utiliza con citarabina de dosis baja en pacientes de 75 años o más o en adultos que no pueden recibir quimioterapia de inducción intensiva {svg_6}.
Síntesis y Caracterización del Dithis compound
Los investigadores han podido preparar una forma de dithis compound, que en teoría podría existir en forma de doble sal o como una mezcla de especies de sal y co-cristal {svg_7} {svg_8}. Los cristales de dithis compound obtenidos se caracterizaron mediante RMN de 15 N y difracción de rayos X de monocristal {svg_9} {svg_10}.
Propiedades Fisicoquímicas del Dithis compound
La nueva forma de dithis compound se caracterizó completamente mediante análisis térmicos (DSC y TGA) y espectroscopia (IR y Raman) {svg_11} {svg_12}. Se determinaron y compararon las propiedades fisicoquímicas, como la solubilidad y la estabilidad química, de ambas formas {svg_13} {svg_14}.
Posibles Aplicaciones en Otros Tipos de Cáncer
El this compound también se está estudiando en el tratamiento de otros tipos de cáncer {svg_15}.
Mecanismo De Acción
Target of Action
Glasdegib maleate, also known as Daurismo, primarily targets the Sonic Hedgehog receptor Smoothened (SMO) . SMO is a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . This pathway plays a crucial role in the maintenance of neural and skin stem cells .
Mode of Action
Glasdegib maleate acts as a potent and selective inhibitor of the Hedgehog signaling pathway . It binds to and inhibits SMO , blocking the translocation of SMO into cilia and preventing SMO-mediated activation of downstream Hedgehog targets .
Biochemical Pathways
The inhibition of SMO by Glasdegib maleate disrupts the Hedgehog signaling pathway . This pathway is aberrantly activated in many types of cancer, including Acute Myeloid Leukemia (AML), where there is observed overexpression or constitutive activation of SMO . By inhibiting this pathway, Glasdegib maleate can suppress the growth of tumor cells .
Pharmacokinetics
It is known that glasdegib maleate is an orally administered drug , suggesting that it is absorbed in the digestive tract
Result of Action
The inhibition of the Hedgehog signaling pathway by Glasdegib maleate results in the suppression of tumor cell growth . Specifically, in the case of AML, Glasdegib maleate has been shown to improve overall survival and complete response when combined with low dose cytarabine .
Action Environment
It is worth noting that the efficacy of glasdegib maleate can be affected by the presence of other drugs, as seen in its combined use with low dose cytarabine for improved efficacy
Safety and Hazards
Glasdegib can cause embryo-fetal death or severe birth defects when administered to a pregnant woman . It is embryotoxic, fetotoxic, and teratogenic in animals . The label includes a boxed warning for embryo-fetal toxicity and a warning for QT interval prolongation . There is a limitation of use for patients with moderate-to-severe hepatic and severe renal impairment .
Direcciones Futuras
Glasdegib is the first and only FDA-approved Hedgehog pathway inhibitor for AML . It is indicated for use in combination with low-dose cytarabine for the treatment of newly-diagnosed AML in patients aged ≥ 75 years or those who have comorbidities that preclude use of intensive induction chemotherapy . New clinical combinations of Glasdegib are being tested in hope of replacing venetoclax due to Glasdegib’s more favorable side effects profile .
Propiedades
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVKWFBWAVYOC-UIXXXISESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027747 | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2030410-25-2 | |
| Record name | Glasdegib maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLASDEGIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



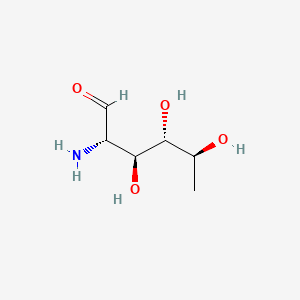
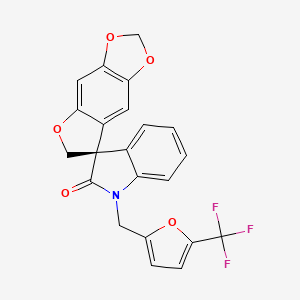
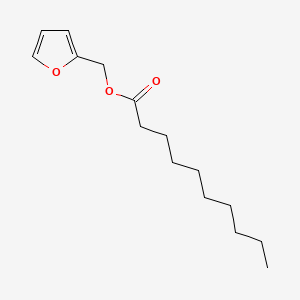
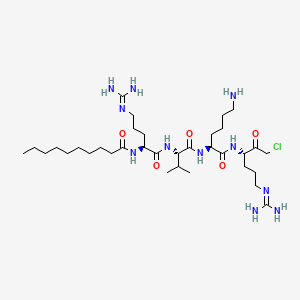
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)
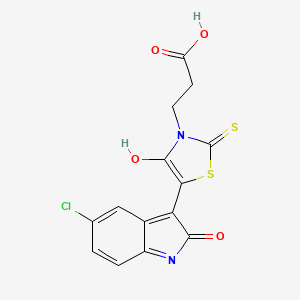



![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)
![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)